![molecular formula C23H26O9S B12790571 Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate CAS No. 810-14-0](/img/structure/B12790571.png)
Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 80438 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The preparation of NSC 80438 involves several synthetic routes and reaction conditions. One common method is the induction of neural stem cells from human pluripotent stem cells using specific media and reagents . This process includes the use of Neurobasal® Medium, GIBCO® Neural Induction Supplement, and other reagents to convert human pluripotent stem cells into neural stem cells . Industrial production methods may involve scaling up these processes to produce larger quantities of the compound.
Chemical Reactions Analysis
NSC 80438 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 80438 has a wide range of scientific research applications. In chemistry, it is used to study cell fate specification, disease modeling, and drug screening . In biology, it is valuable for neuroscience research and potential clinical use to treat neurodegenerative diseases or neurological disorders . In industry, it can be used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of NSC 80438 involves its interaction with specific molecular targets and pathways. For example, it may interfere with the normal function of microtubule growth, similar to how paclitaxel works . This interaction can lead to the stabilization or destabilization of microtubules, affecting cellular processes and functions .
Comparison with Similar Compounds
NSC 80438 can be compared with other similar compounds, such as paclitaxel and other taxoid chemotherapeutic agents . These compounds share similar mechanisms of action but may differ in their specific molecular targets and pathways.
List of Similar Compounds::- Paclitaxel
- Dapagliflozin
- Other taxoid chemotherapeutic agents
Properties
CAS No. |
810-14-0 |
|---|---|
Molecular Formula |
C23H26O9S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-5-sulfonate |
InChI |
InChI=1S/C23H26O9S/c1-27-17-7-6-12(8-18(17)28-2)20-13-10-19(29-3)21(30-4)22(33(25,26)31-5)14(13)9-15-16(20)11-32-23(15)24/h6-8,10,15-16,20H,9,11H2,1-5H3 |
InChI Key |
RINMPOBBPDDHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(=O)C3CC4=C(C(=C(C=C24)OC)OC)S(=O)(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



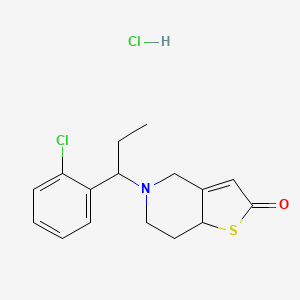
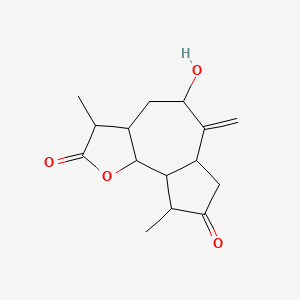

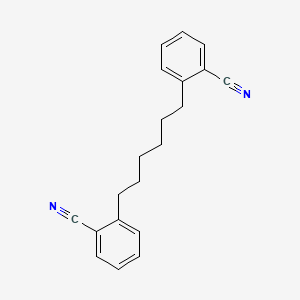
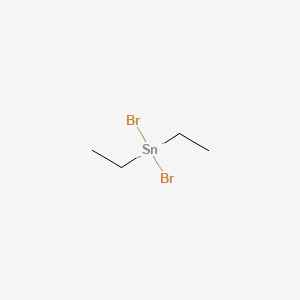
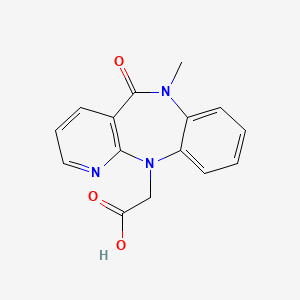

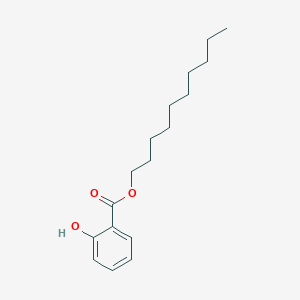
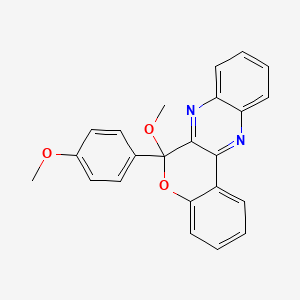
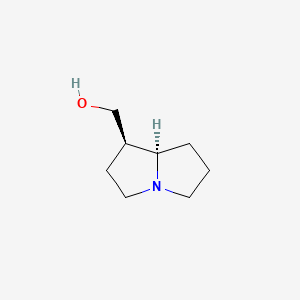
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
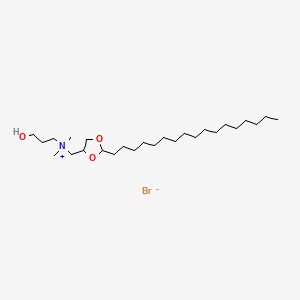
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
